Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) is a diazonium compound with the molecular formula C8H9N2O2.Cl3Zn . This compound is known for its unique chemical properties and reactivity, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) typically involves the diazotization of 2,5-dimethoxyaniline. The process includes the following steps:
Diazotization: 2,5-dimethoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Formation of Trichlorozincate: The diazonium salt is then reacted with zinc chloride to form the trichlorozincate complex.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride or bromide for Sandmeyer reactions.
Coupling Reactions: Typically carried out in alkaline conditions with phenols or amines.
Reduction Reactions: Sodium sulfite or hypophosphorous acid can be used as reducing agents.
Major Products Formed
Azo Compounds: Formed through coupling reactions with phenols or amines.
Substituted Aromatics: Formed through substitution reactions.
Anilines: Formed through reduction reactions.
Scientific Research Applications
Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) has several scientific research applications:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in labeling and detection of biomolecules.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) involves the formation of reactive intermediates that can participate in various chemical reactions. The diazonium group is highly reactive and can undergo substitution, coupling, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium tetrafluoroborate
- Benzenediazonium hexafluorophosphate
Comparison
Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) is unique due to the presence of the 2,5-dimethoxy substituents, which can influence its reactivity and stability. Compared to other diazonium salts, it may exhibit different reactivity patterns and applications, particularly in the synthesis of specific azo compounds and other aromatic derivatives .
Properties
CAS No. |
68413-59-2 |
---|---|
Molecular Formula |
C8H9Cl3N2O2Zn |
Molecular Weight |
336.9 g/mol |
IUPAC Name |
2,5-dimethoxybenzenediazonium;trichlorozinc(1-) |
InChI |
InChI=1S/C8H9N2O2.3ClH.Zn/c1-11-6-3-4-8(12-2)7(5-6)10-9;;;;/h3-5H,1-2H3;3*1H;/q+1;;;;+2/p-3 |
InChI Key |
RKIQAZLRSVQSSD-UHFFFAOYSA-K |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)[N+]#N.Cl[Zn-](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.